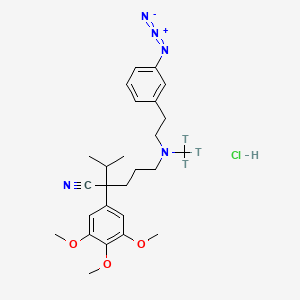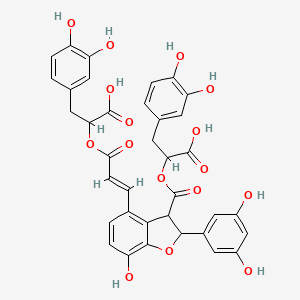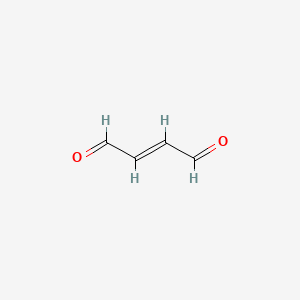
2-Acetylpyridine-(4-phenylthiosemicarbazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetylpyridine-(4-phenylthiosemicarbazone) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl group, a pyridine ring, and a hydrazine carboximidothioic acid moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylpyridine-(4-phenylthiosemicarbazone) typically involves the condensation of a phenylhydrazine derivative with a pyridine-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-Acetylpyridine-(4-phenylthiosemicarbazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
2-Acetylpyridine-(4-phenylthiosemicarbazone) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
作用机制
The mechanism of action of 2-Acetylpyridine-(4-phenylthiosemicarbazone) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
N-Phenylhydrazine: A simpler analog with similar hydrazine functionality but lacking the pyridine ring.
2-Pyridinecarboxaldehyde: Contains the pyridine ring but lacks the hydrazine and phenyl groups.
Thiosemicarbazide: Shares the hydrazine carboximidothioic acid moiety but lacks the phenyl and pyridine rings.
Uniqueness
2-Acetylpyridine-(4-phenylthiosemicarbazone) is unique due to its combination of phenyl, pyridine, and hydrazine carboximidothioic acid functionalities. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
63698-06-6 |
|---|---|
分子式 |
C14H14N4S |
分子量 |
270.35 g/mol |
IUPAC 名称 |
1-phenyl-3-(1-pyridin-2-ylethylideneamino)thiourea |
InChI |
InChI=1S/C14H14N4S/c1-11(13-9-5-6-10-15-13)17-18-14(19)16-12-7-3-2-4-8-12/h2-10H,1H3,(H2,16,18,19) |
InChI 键 |
VHVSCHSQNUUXNS-GZTJUZNOSA-N |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CC=N2 |
手性 SMILES |
C/C(=N\NC(=S)NC1=CC=CC=C1)/C2=CC=CC=N2 |
规范 SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CC=N2 |
同义词 |
2-acetylpyridine-(4-phenylthiosemicarbazone) 2-APPT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide](/img/structure/B1234180.png)












